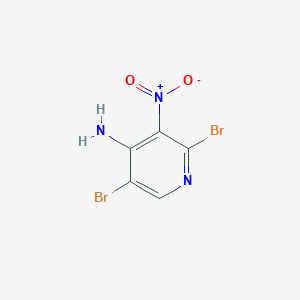

4-Amino-2,5-dibromo-3-nitropyridine

Description

Contextualization within Halogenated and Nitrated Pyridine (B92270) Frameworks

The chemical character of 4-Amino-2,5-dibromo-3-nitropyridine is defined by its unique substitution pattern, which includes both halogen and nitro groups. The halogenation and nitration of pyridine are fundamental transformations in heterocyclic chemistry, yet they present distinct challenges and outcomes.

Halogenated Pyridines:

The introduction of halogen atoms onto the pyridine ring is a crucial step in the synthesis of many valuable compounds. acs.orgnih.govnih.gov Halopyridines serve as versatile building blocks, enabling a wide range of subsequent reactions, including cross-coupling and nucleophilic substitution. acs.orgnih.govnih.gov However, the halogenation of pyridine is not always straightforward. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov Consequently, these reactions often necessitate harsh conditions, such as high temperatures and the use of strong acids or Lewis acid catalysts. nih.govyoutube.com

The regioselectivity of halogenation is also a key consideration. Electrophilic substitution typically favors the 3- and 5-positions, while other positions may require more specialized synthetic strategies. digitellinc.com For instance, 4-halogenation can be achieved through multi-step sequences often involving the corresponding pyridine N-oxide. acs.orgnih.gov

Nitrated Pyridines:

Similarly, the nitration of pyridine is a challenging yet essential transformation. The direct nitration of pyridine often requires high temperatures and yields the 3-nitropyridine (B142982) isomer in low yields. researchgate.net The electron-withdrawing nature of the nitrogen atom in the ring deactivates it towards electrophilic attack. rsc.org

To overcome these limitations, various strategies have been developed. One common approach involves the nitration of pyridine-N-oxide, which is more reactive and directs nitration to the 4-position. rsc.orgoc-praktikum.de The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield 4-nitropyridine. Another method utilizes dinitrogen pentoxide, which can lead to the formation of N-nitropyridinium salts that can be subsequently rearranged to form nitropyridines. researchgate.netntnu.nothieme-connect.com

The presence of a nitro group significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution. This property is extensively utilized in the synthesis of various substituted pyridines. wikipedia.org

The compound 4-Amino-2,5-dibromo-3-nitropyridine is a testament to the intricate interplay of these functional groups. The presence of two bromine atoms and a nitro group on the pyridine ring makes it a highly electron-deficient system, which in turn influences the reactivity of the amino group and the ring itself.

Significance of Substituted Pyridine Nuclei in Advanced Organic Synthesis and Heterocyclic Chemistry

Substituted pyridine nuclei are of paramount importance in the fields of advanced organic synthesis and heterocyclic chemistry due to their prevalence in a wide range of biologically active molecules and functional materials. numberanalytics.comwisdomlib.org The versatility of the pyridine ring allows for the introduction of diverse functional groups, leading to compounds with a broad spectrum of chemical and physical properties. wisdomlib.org

Key areas of significance include:

Pharmaceuticals: Pyridine derivatives are found in a multitude of drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com The specific substitution pattern on the pyridine ring is often crucial for the drug's efficacy and selectivity. For example, nitropyridine derivatives have been investigated as inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Agrochemicals: The pyridine framework is a common feature in many insecticides, herbicides, and fungicides. numberanalytics.com The targeted modification of the pyridine ring allows for the development of agrochemicals with improved potency and reduced environmental impact.

Catalysis: Pyridine and its derivatives can act as ligands in transition metal catalysis, influencing the reactivity and selectivity of various chemical transformations. youtube.com Their basicity and ability to coordinate with metal centers make them valuable components in many catalytic systems. youtube.com

Materials Science: Pyridine-based compounds are utilized in the synthesis of functional materials such as conducting polymers and luminescent materials. numberanalytics.com The electronic properties of the substituted pyridine ring can be tailored to achieve desired material characteristics.

The synthesis of highly substituted pyridines like 4-Amino-2,5-dibromo-3-nitropyridine provides access to a unique chemical space. The combination of amino, bromo, and nitro substituents on a single pyridine ring offers multiple points for further functionalization, making it a valuable intermediate for the synthesis of complex heterocyclic systems and novel bioactive molecules. The study of such compounds contributes to a deeper understanding of the structure-activity relationships of substituted pyridines and fuels the development of new synthetic methodologies in heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3-nitropyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3O2/c6-2-1-9-5(7)4(3(2)8)10(11)12/h1H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMVQGAVWDZYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2,5 Dibromo 3 Nitropyridine

Multi-Step Preparations from Pyridine (B92270) Precursors

The construction of 4-Amino-2,5-dibromo-3-nitropyridine is not a trivial process and typically involves a sequence of reactions starting from simpler pyridine derivatives. The order of these reactions is critical to direct the substituents to the correct positions on the pyridine ring.

Sequential Halogenation and Nitration Approaches

A common strategy involves the sequential halogenation and nitration of a suitable aminopyridine precursor. The amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. For instance, the synthesis can commence with the bromination of an aminopyridine. This is often followed by nitration to introduce the nitro group. The specific isomer obtained is dependent on the starting material and the precise reaction sequence.

One documented route starts with 2-aminopyridine (B139424). orgsyn.org This is first brominated to introduce bromine atoms onto the pyridine ring. A subsequent nitration step, often using a mixture of nitric acid and sulfuric acid, introduces the nitro group. orgsyn.org The control of reaction conditions during both bromination and nitration is crucial to favor the formation of the desired isomer and minimize the production of side products. orgsyn.org

Strategies Involving Pyridine N-Oxide Intermediates

Pyridine N-oxides are valuable intermediates in pyridine chemistry as they alter the reactivity of the pyridine ring, making positions 2 and 4 more susceptible to substitution. researchgate.net The N-oxide functionality can be introduced by treating the parent pyridine with an oxidizing agent like hydrogen peroxide in acetic acid. google.com

In the context of synthesizing substituted pyridines, a pyridine N-oxide can be nitrated, with the nitro group typically directing to the 4-position. researchgate.netgoogle.com This 4-nitropyridine-N-oxide is a versatile intermediate where the nitro group can be readily displaced by various nucleophiles. researchgate.net Following the desired substitutions, the N-oxide can be reduced back to the corresponding pyridine. researchgate.net This strategy offers an alternative pathway to introduce substituents at specific positions that might be difficult to achieve through direct substitution on the parent pyridine. For example, the synthesis of 3,5-dibromo-4-nitropyridine (B44452) can be achieved through the bromination of pyridine, followed by N-oxidation, and finally nitration.

Amination of Dibromonitropyridine Derivatives

Another synthetic approach involves the amination of a pre-functionalized dibromonitropyridine. This method starts with a pyridine ring that already contains the bromo and nitro substituents in the desired locations. The final step is the introduction of the amino group. For example, 3-amino-2,5-dibromopyridine can be synthesized by the reduction of 2,5-dibromo-3-nitropyridine. prepchem.com This reduction is often carried out using catalytic hydrogenation with a palladium on carbon catalyst. prepchem.com

This approach is also seen in the preparation of related compounds, such as the synthesis of 2,3-diaminopyridine (B105623) from 2-amino-5-bromo-3-nitropyridine. orgsyn.org The conversion of a nitro group to an amino group is a common transformation in aromatic chemistry.

Reaction Conditions and Optimization for Regioselectivity and Yield

The success of synthesizing 4-Amino-2,5-dibromo-3-nitropyridine hinges on the careful control of reaction conditions to achieve high regioselectivity and yield.

During halogenation, the choice of brominating agent and solvent can influence the position of bromination. For example, the bromination of 2-aminopyridine in acetic acid is a common method. orgsyn.org The temperature of the reaction is also a critical parameter to manage. orgsyn.org

Nitration reactions, typically carried out with a mixture of concentrated nitric and sulfuric acids, require careful temperature control to prevent over-nitration and the formation of unwanted isomers. chemicalbook.comgoogleapis.com The concentration of the acids and the reaction time are also key variables that need to be optimized. chemicalbook.com

The table below summarizes key reaction conditions for related transformations, illustrating the importance of specific reagents and parameters.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Bromination | 2-Aminopyridine | Bromine, Acetic Acid | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| Nitration | 2-Amino-5-bromopyridine | Sulfuric Acid, Nitric Acid | 2-Amino-5-bromo-3-nitropyridine | 78.2% | orgsyn.org |

| Reduction | 2,5-Dibromo-3-nitropyridine | Pd/C, Methanol, H₂ | 3-Amino-2,5-dibromopyridine | - | prepchem.com |

| Nitration | 4-Amino-2,6-dibromopyridine | Sulfuric Acid, Nitric Acid; then heat | 4-Amino-2,6-dibromo-3-nitropyridine | 91% | chemicalbook.com |

Scalability Considerations for Research and Development

Scaling up the synthesis of 4-Amino-2,5-dibromo-3-nitropyridine from laboratory to research and development quantities introduces several challenges. The use of hazardous reagents like bromine and concentrated acids requires robust safety protocols and specialized equipment to handle larger volumes safely. orgsyn.orggoogleapis.com

The management of reaction exotherms, particularly during nitration, becomes more critical on a larger scale. chemicalbook.com Efficient heat transfer and precise temperature control are essential to maintain reaction selectivity and prevent runaway reactions.

Reactivity and Functionalization Pathways of 4 Amino 2,5 Dibromo 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring in 4-Amino-2,5-dibromo-3-nitropyridine is electron-deficient, a characteristic that is further intensified by the strongly electron-withdrawing nitro group. This electronic environment makes the ring susceptible to attack by nucleophiles, primarily through the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Substitution at Bromine Centers

The bromine atoms at the 2- and 5-positions are potential sites for nucleophilic attack. The electron-withdrawing nature of the nitro group and the nitrogen atom in the pyridine ring activates these positions for SNAr reactions. Various nucleophiles, such as amines and thiols, can displace the bromine atoms to yield substituted pyridine derivatives. For instance, reactions with amines can lead to the formation of corresponding diamino-nitropyridine derivatives, while thiols can produce thioether compounds. The strategic placement of these bromine atoms allows for the controlled introduction of new functional groups, which is a key strategy in the synthesis of novel pyridine-based molecular scaffolds.

Nitro Group Displacement and Migration Studies

While displacement of the bromine atoms is a common reaction pathway, the nitro group itself can also be subject to nucleophilic attack and potential displacement, although this is less common. In some instances of nucleophilic substitution on nitropyridines, unexpected migration of the nitro group has been observed. clockss.orgresearchgate.net For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield products where the nitro group has migrated from the 4-position to the 3-position. clockss.org These migrations are often influenced by the reaction conditions, such as the solvent and base used, and can compete with the expected substitution reactions. clockss.org Studies on similar systems, like 3-bromo-2-nitrobenzo[b]thiophene, also report the formation of rearranged products alongside the expected substitution products. researchgate.net

Influence of Substituents on SNAr Mechanism and Regioselectivity

The regioselectivity of SNAr reactions on substituted pyridines is a complex interplay of electronic and steric effects of the substituents. The amino group at the 4-position is an electron-donating group, which can influence the reactivity of the adjacent positions. The nitro group at the 3-position is a strong electron-withdrawing group, significantly activating the ring for nucleophilic attack. The bromine atoms at the 2- and 5-positions are also electron-withdrawing and act as leaving groups.

The combined effect of these substituents directs the regioselectivity of nucleophilic attack. The positions ortho and para to the activating nitro group are generally favored for substitution. In the case of 4-Amino-2,5-dibromo-3-nitropyridine, both bromine atoms are in positions activated by the nitro group. The specific outcome of a reaction with a given nucleophile would depend on the subtle balance of these electronic influences, as well as steric hindrance from the substituents. In related systems, such as 3-substituted 2,6-dichloropyridines, the nature of the substituent at the 3-position has been shown to significantly influence the regioselectivity of substitution at the 2- and 6-positions. researchgate.net

Electrophilic Substitution Reactions and Site Reactivity Analysis

Due to the electron-deficient nature of the pyridine ring, which is further deactivated by the bromo and nitro substituents, electrophilic aromatic substitution on 4-Amino-2,5-dibromo-3-nitropyridine is generally difficult. The amino group is an activating group for electrophilic substitution; however, its influence is likely outweighed by the deactivating effects of the other substituents. In strongly acidic conditions, the amino group would be protonated, further deactivating the ring.

Reductive Transformations of the Nitro Moiety

The nitro group of 4-Amino-2,5-dibromo-3-nitropyridine can be readily reduced to an amino group, which dramatically alters the electronic properties of the pyridine ring and provides a new site for further chemical modification. This transformation is a critical step in the synthesis of various biologically active molecules.

A variety of reducing agents can be employed for this purpose. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgorganic-chemistry.org Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron in acidic media, or sodium hydrosulfite are also effective. wikipedia.orgscispace.com The choice of reducing agent can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com The reduction of the nitro group to an amine transforms the substituent from strongly electron-withdrawing to electron-donating, which significantly impacts the reactivity of the pyridine ring in subsequent reactions.

| Reagent/System | Product | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | 3,5-Dibromo-2,4-diaminopyridine | A common and clean method. wikipedia.orgorganic-chemistry.org |

| Tin(II) Chloride (SnCl₂/HCl) | 3,5-Dibromo-2,4-diaminopyridine | A classical method for nitro group reduction. wikipedia.org |

| Iron (Fe/acid) | 3,5-Dibromo-2,4-diaminopyridine | An economical and widely used industrial method. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | 3,5-Dibromo-2,4-diaminopyridine | Can be used for selective reductions. wikipedia.org |

Derivatization of the Amino Functionality

The amino group at the 4-position of 4-Amino-2,5-dibromo-3-nitropyridine is a versatile handle for further functionalization. It can undergo a range of reactions typical of primary aromatic amines. For example, it can be acylated by reaction with acid chlorides or anhydrides to form amides. It can also be alkylated or arylated under appropriate conditions.

Furthermore, the amino group can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is a highly useful intermediate that can be subsequently converted into a wide variety of other functional groups through Sandmeyer-type reactions. For instance, it can be replaced by a halogen (Cl, Br, I), a cyano group, a hydroxyl group, or a hydrogen atom. This versatility makes the derivatization of the amino group a powerful strategy for introducing diverse functionalities into the pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira at Bromine Positions)

The presence of two bromine atoms on the electron-deficient nitropyridine ring allows for selective functionalization using palladium-catalyzed cross-coupling reactions. The electronic environment of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing nitro group, can affect the reactivity of the two bromine atoms, potentially allowing for regioselective transformations.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organohalides and organoboron compounds. For 4-Amino-2,5-dibromo-3-nitropyridine, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the bromine positions. The reactivity of the two bromine atoms can be influenced by steric and electronic factors. Generally, the bromine at the C2 position, being adjacent to the nitro group, is expected to be more activated towards oxidative addition to the palladium(0) catalyst. However, the steric hindrance from the adjacent amino and nitro groups might play a role in modulating this reactivity.

Research on related substituted bromopyridines has shown that the choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, studies on the Suzuki-Miyaura coupling of other nitrogen-rich heterocycles have demonstrated the effectiveness of palladium precatalysts in combination with appropriate ligands under mild conditions. nih.gov In the case of unprotected amino groups, the reaction's success can be sensitive to the reaction conditions, as the amino group can sometimes inhibit the catalyst. nih.gov

Below are representative conditions for the Suzuki-Miyaura coupling of 4-Amino-2,5-dibromo-3-nitropyridine with an arylboronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | [N/A] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 90 | [N/A] |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | [N/A] |

[N/A]: Specific yield data for this exact substrate is not available in the cited literature; conditions are based on similar transformations.

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. This reaction provides a means to introduce alkenyl substituents at the C2 and/or C5 positions of 4-Amino-2,5-dibromo-3-nitropyridine. The success of the Heck reaction is dependent on factors such as the choice of the palladium catalyst, the base, and the solvent system. Phosphine-free catalyst systems have been developed and shown to be effective for the Heck vinylation of various aryl bromides.

While specific examples for 4-Amino-2,5-dibromo-3-nitropyridine are not extensively documented, the general principles of the Heck reaction on aryl bromides are well-established. The reaction typically proceeds with high trans selectivity.

Table 2: General Conditions for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) |

|---|---|---|---|---|---|

| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 80 |

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for introducing alkynyl moieties, which are versatile functional groups that can undergo further transformations.

Detailed studies on the Sonogashira coupling of 2-amino-3-bromopyridines provide significant insight into the expected reactivity of 4-Amino-2,5-dibromo-3-nitropyridine. nih.govscirp.org These studies have shown that the reaction proceeds efficiently in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction conditions can be optimized to achieve high yields of the desired 2-amino-3-alkynylpyridines. nih.govscirp.org Given the structural similarity, it is anticipated that the bromine at the C2 position of 4-Amino-2,5-dibromo-3-nitropyridine would readily undergo Sonogashira coupling.

Table 3: Optimized Conditions for Sonogashira Coupling of a Related 2-Amino-3-bromopyridine nih.govscirp.org

| Parameter | Condition |

|---|---|

| Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5 mol%) |

| Co-catalyst | CuI (5 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100 °C |

Applying these conditions to 4-Amino-2,5-dibromo-3-nitropyridine would likely lead to the selective formation of the corresponding 2-alkynyl derivative, with the potential for further coupling at the C5 position under more forcing conditions.

Advanced Spectroscopic Characterization of 4 Amino 2,5 Dibromo 3 Nitropyridine

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a fingerprint that is unique to its structure and bonding.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals the presence of specific functional groups. For 4-Amino-2,5-dibromo-3-nitropyridine, the vibrational modes are influenced by the pyridine (B92270) ring and its four substituents.

The N-H stretching vibrations of the primary aromatic amine group are expected to appear as two distinct bands in the 3500–3300 cm⁻¹ region. core.ac.uk The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. The electron-withdrawing nature of the nitro and bromo groups can influence the position of these bands.

The nitro group (NO₂) gives rise to two characteristic high-intensity stretching bands. The asymmetric stretching vibration is typically observed in the 1570–1500 cm⁻¹ range, and the symmetric stretching vibration appears in the 1370–1320 cm⁻¹ range. nih.gov The C-N stretching vibration for the amino group is generally found in the 1380-1260 cm⁻¹ region. core.ac.uk

The pyridine ring itself has a series of characteristic vibrations. The C=C and C=N stretching vibrations within the aromatic ring typically occur in the 1620–1430 cm⁻¹ region. The C-H in-plane bending of the single remaining ring proton (at the C-6 position) is expected in the 1300–1000 cm⁻¹ range. core.ac.uk

Vibrations involving the heavy bromine atoms (C-Br stretching) are found at lower frequencies, typically below 700 cm⁻¹. The exact positions depend on the coupling with other modes.

Table 1: Predicted FT-IR Vibrational Band Assignments for 4-Amino-2,5-dibromo-3-nitropyridine This table is based on theoretical predictions and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| ~3480 | Medium | νas(NH₂) | Asymmetric N-H Stretch |

| ~3370 | Medium | νs(NH₂) | Symmetric N-H Stretch |

| ~1620 | Medium-Strong | δ(NH₂) | NH₂ Scissoring |

| ~1600 | Medium | ν(C=C) | Ring C=C Stretch |

| ~1540 | Strong | νas(NO₂) | Asymmetric NO₂ Stretch |

| ~1450 | Medium | ν(C=N) | Ring C=N Stretch |

| ~1350 | Strong | νs(NO₂) | Symmetric NO₂ Stretch |

| ~1280 | Medium | ν(C-N) | C-NH₂ Stretch |

| ~1150 | Medium | β(C-H) | In-plane C-H Bend |

| ~850 | Medium-Strong | γ(C-H) | Out-of-plane C-H Bend |

| ~680 | Medium | ν(C-Br) | C-Br Stretch |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups like the nitro group, FT-Raman is often more sensitive to non-polar bonds and symmetric vibrations, such as the C-C bonds of the aromatic ring.

In the FT-Raman spectrum of 4-Amino-2,5-dibromo-3-nitropyridine, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is expected to be a particularly strong band. The pyridine ring breathing modes, which involve a symmetric expansion and contraction of the entire ring, typically appear as sharp and intense bands in the Raman spectrum, often near 1000 cm⁻¹. nih.gov The C-Br stretching vibrations are also expected to be clearly visible in the low-frequency region. core.ac.uk In contrast, the N-H stretching vibrations of the amino group are generally weak in Raman spectra.

Potential Energy Distribution (PED) analysis is a theoretical calculation used to provide a detailed and quantitative assignment of vibrational bands. It breaks down the observed vibrational modes into contributions from various internal coordinates (e.g., bond stretching, angle bending). researchgate.net For a complex molecule like 4-Amino-2,5-dibromo-3-nitropyridine, many vibrational bands are not "pure" but result from the coupling of several motions.

A PED analysis would be expected to confirm that the bands above 3300 cm⁻¹ are almost pure N-H stretching modes (>90% contribution). nih.gov The bands assigned to the nitro group would also show high PED values from NO₂ stretching coordinates. However, the vibrations in the 1600–1000 cm⁻¹ region would likely show significant mixing between C-C and C-N stretching, as well as C-H and N-H bending modes, indicating a high degree of vibrational coupling across the pyridine ring system. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C). It is an essential tool for elucidating the precise connectivity and electronic structure of a molecule.

The ¹H NMR spectrum of 4-Amino-2,5-dibromo-3-nitropyridine is relatively simple due to the high degree of substitution on the pyridine ring.

Aromatic Proton (H-6): The molecule has only one proton attached to the pyridine ring, located at the C-6 position. Its chemical shift is influenced by the electronic effects of all four substituents. The amino group at C-4 is electron-donating, which tends to shield the proton (shift to lower ppm), while the nitro group (C-3) and the two bromo groups (C-2, C-5) are electron-withdrawing, which deshield the proton (shift to higher ppm). The net effect of these competing factors is predicted to result in a singlet for H-6 in the downfield region, likely between 8.0 and 8.5 ppm. As it has no adjacent protons, this signal will appear as a singlet (s).

Amino Protons (NH₂): The two protons of the amino group will typically appear as a single, broad singlet due to rapid exchange and quadrupole broadening from the adjacent nitrogen atom. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature but is expected in the range of 5.5 to 7.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shift Assignments for 4-Amino-2,5-dibromo-3-nitropyridine This table is based on theoretical predictions and substituent effects from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 8.0 - 8.5 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment and the nature of the attached substituents.

C-2 and C-5: These carbons are bonded to bromine atoms. The "heavy atom effect" of bromine typically shields the attached carbon, causing an upfield shift (lower ppm) compared to what might be expected based on electronegativity alone. These signals are predicted to appear in the 110–125 ppm range.

C-3: This carbon is attached to the strongly electron-withdrawing nitro group, which significantly deshields it, shifting its signal downfield. Its resonance is expected around 145–155 ppm.

C-4: This carbon is bonded to the electron-donating amino group, which causes significant shielding. This carbon is expected to have the most upfield-shifted resonance among the ring carbons, likely in the 140–150 ppm range, though its exact position relative to C-3 can vary.

C-6: The chemical shift of this carbon is influenced by all substituents on the ring. It is predicted to appear in the 145–155 ppm region.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for 4-Amino-2,5-dibromo-3-nitropyridine This table is based on theoretical predictions and substituent effects from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 110 - 120 |

| C-3 | 145 - 155 |

| C-4 | 140 - 150 |

| C-5 | 120 - 130 |

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

While one-dimensional NMR provides initial data on the chemical environment of protons and carbons, 2D NMR spectroscopy is indispensable for the definitive structural elucidation of a polysubstituted molecule like 4-Amino-2,5-dibromo-3-nitropyridine. numberanalytics.comomicsonline.org Techniques such as COSY, HSQC, and HMBC are employed to establish connectivity and confirm the precise arrangement of substituents on the pyridine ring. nih.govnih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. sdsu.edu In 4-Amino-2,5-dibromo-3-nitropyridine, the primary correlation would be observed between the single aromatic proton (H6) and the protons of the amino group (if they are not undergoing rapid exchange with the solvent). This helps to locate the position of the amino group relative to the sole ring proton.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached. numberanalytics.comnih.gov For this molecule, the HSQC spectrum would show a clear cross-peak connecting the aromatic proton signal to its corresponding carbon signal (C6). This provides an unambiguous assignment for one of the carbon atoms in the pyridine ring.

The aromatic proton (H6) would show correlations to the carbons at positions C2, C4, and C5, confirming their relative positions.

The protons of the amino group (-NH₂) would show correlations to the carbons at C3 and C4, definitively placing the amino group at the C4 position and adjacent to the nitro group at C3.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, thereby verifying the molecular structure. nih.gov

Table 1: Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H - ¹H | H6 ↔ -NH₂ protons | Confirms through-bond coupling between the ring proton and amino protons. |

| HSQC | ¹H - ¹³C (1-bond) | H6 ↔ C6 | Assigns the carbon directly attached to the single aromatic proton. |

| HMBC | ¹H - ¹³C (2-3 bonds) | H6 ↔ C2, C4, C5 | Confirms the position of the sole proton relative to the substituted carbons. |

| -NH₂ protons ↔ C3, C4 | Confirms the C4 position of the amino group and its proximity to the C3 and C5 positions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of 4-Amino-2,5-dibromo-3-nitropyridine is characterized by electronic transitions originating from its conjugated π-system and non-bonding electrons. libretexts.org The pyridine ring, substituted with a nitro group, forms the primary chromophore, which is responsible for absorbing UV-Vis radiation. cutm.ac.in The amino group and bromine atoms act as auxochromes, modifying the absorption characteristics of the chromophore.

The primary electronic transitions expected for this molecule are π → π* and n → π*. cutm.ac.inyoutube.com

π → π Transitions:* These high-energy transitions involve the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic system. These transitions are typically characterized by high molar absorptivity (ε).

n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the nitrogen of the amino group and the oxygens of the nitro group) to π* anti-bonding orbitals. cutm.ac.in These transitions are symmetry-forbidden and thus exhibit much lower molar absorptivity.

The presence of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring creates a "push-pull" system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. The bromine atoms also contribute to a bathochromic shift.

Table 2: Predicted Electronic Transitions and Their Origins

| Type of Transition | Orbitals Involved | Origin in the Molecule | Expected Characteristics |

|---|---|---|---|

| π → π | π → π | Aromatic pyridine ring conjugated with the nitro group. | High intensity (high ε), shorter wavelength region. |

| n → π | n → π | Lone pair on the amino nitrogen. | Low intensity (low ε), longer wavelength region. |

| Lone pairs on the nitro group oxygens. | Low intensity (low ε), longer wavelength region. |

Advanced Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of 4-Amino-2,5-dibromo-3-nitropyridine. HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental formula (C₅H₃Br₂N₃O₂) and distinguishing it from other molecules with the same nominal mass. nih.govyoutube.com

A key feature in the mass spectrum of this compound is the isotopic pattern conferred by the two bromine atoms. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4 with an intensity ratio of approximately 1:2:1. miamioh.edu

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways, providing further structural confirmation. nih.gov Upon ionization, the molecular ion of 4-Amino-2,5-dibromo-3-nitropyridine is expected to undergo several characteristic fragmentation processes. The fragmentation of aromatic nitro and halogenated compounds often involves the loss of the substituents as radicals or neutral molecules. miamioh.eduresearchgate.net

Expected fragmentation pathways include:

Loss of the nitro group: A common fragmentation for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da).

Loss of a bromine atom: The cleavage of a C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da).

Loss of HBr: Elimination of hydrogen bromide (HBr, 80 or 82 Da) is also a possible pathway.

Ring Cleavage: Subsequent fragmentation of the pyridine ring can occur after initial losses.

Table 3: Predicted High-Resolution Mass Spectrometry Fragments

| Fragment Ion | Proposed Loss | Calculated m/z (for ⁷⁹Br) | Significance |

|---|---|---|---|

| [C₅H₃⁷⁹Br₂N₃O₂]⁺ | Molecular Ion (M⁺) | 296.86 | Confirms molecular weight and shows characteristic 1:2:1 isotopic pattern for Br₂. |

| [C₅H₃⁷⁹Br₂N₂]⁺ | Loss of •NO₂ | 250.87 | Typical fragmentation for a nitroaromatic compound. |

| [C₅H₃⁷⁹BrN₃O₂]⁺ | Loss of •⁷⁹Br | 217.95 | Indicates the presence of a bromine substituent. |

| [C₅H₂⁷⁹BrN₂]⁺ | Loss of •NO₂ and H⁷⁹Br | 170.95 | Represents a subsequent fragmentation step. |

Computational Chemistry and Theoretical Investigations of 4 Amino 2,5 Dibromo 3 Nitropyridine

Density Functional Theory (DFT) Calculations

No published data exists for DFT calculations specifically performed on 4-Amino-2,5-dibromo-3-nitropyridine.

Molecular Geometry Optimization and Conformer Analysis

There are no available studies on the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 4-Amino-2,5-dibromo-3-nitropyridine.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap

The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 4-Amino-2,5-dibromo-3-nitropyridine have not been determined or reported in the scientific literature.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Analyses of charge distribution, Mulliken charges, and Molecular Electrostatic Potential (MEP) maps for 4-Amino-2,5-dibromo-3-nitropyridine are not available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

There are no NBO analysis reports to describe intramolecular interactions, charge delocalization, or stabilization energies within the 4-Amino-2,5-dibromo-3-nitropyridine molecule.

Quantum Chemical Descriptors

Calculated values for quantum chemical descriptors such as chemical hardness, softness, or the electrophilicity index for 4-Amino-2,5-dibromo-3-nitropyridine have not been published.

Prediction of Spectroscopic Parameters

There is no literature containing theoretically predicted vibrational frequencies (IR, Raman) or NMR chemical shifts (¹H, ¹³C) for 4-Amino-2,5-dibromo-3-nitropyridine based on computational models.

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The key to a molecule's NLO response lies in its electronic structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system. In 4-Amino-2,5-dibromo-3-nitropyridine, the amino (-NH2) group acts as a strong electron donor, while the nitro (-NO2) group is a powerful electron acceptor. The pyridine (B92270) ring, along with the bromine substituents, forms the conjugated bridge that facilitates intramolecular charge transfer from the donor to the acceptor.

Computational studies on analogous molecules are typically performed using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. By employing a suitable basis set, these calculations can predict various NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The first-order hyperpolarizability is a critical parameter that quantifies the second-order NLO response of a molecule.

Although a specific data table for 4-Amino-2,5-dibromo-3-nitropyridine is not available, theoretical investigations on similar aminonitropyridine derivatives consistently demonstrate that the intramolecular charge transfer from the amino group to the nitro group leads to a significant NLO response. The magnitude of the hyperpolarizability is sensitive to the specific substitution pattern and the nature of the solvent, which can be accounted for in advanced computational models.

Thermodynamic Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy)

The thermodynamic properties of a compound, such as its enthalpy (H), entropy (S), and Gibbs free energy (G), are crucial for understanding its stability, reactivity, and behavior under different conditions. These properties can be reliably calculated using computational methods like DFT. The calculations are typically performed for the optimized molecular geometry in the gas phase at a standard temperature and pressure (298.15 K and 1 atm).

The standard formation enthalpy provides information about the energy released or absorbed during the formation of the compound from its constituent elements in their standard states. The entropy is a measure of the disorder or randomness of the system, while the Gibbs free energy combines the effects of enthalpy and entropy to determine the spontaneity of a process.

Crystallographic Investigations of 4 Amino 2,5 Dibromo 3 Nitropyridine and Its Solid State Forms

Single Crystal X-ray Diffraction (SCXRD) Analysis

Experimental data from SCXRD analysis for 4-Amino-2,5-dibromo-3-nitropyridine is not currently available in the reviewed literature.

Crystal System and Space Group Determination

The determination of the crystal system and space group requires single-crystal X-ray diffraction data, which has not been publicly reported for this compound.

Molecular Conformation within the Crystal Lattice

A definitive description of the molecular conformation in the solid state is pending experimental crystallographic analysis.

Interatomic Distances and Bond Angles

Precise, experimentally determined interatomic distances and bond angles for 4-Amino-2,5-dibromo-3-nitropyridine have not been published.

Analysis of Intermolecular Interactions

A specific analysis of the intermolecular interactions for 4-Amino-2,5-dibromo-3-nitropyridine based on experimental data cannot be provided.

Hydrogen Bonding Networks (e.g., N-H...O interactions)

While the molecular structure suggests the potential for N-H...O hydrogen bonds between the amino group and the nitro group of adjacent molecules, no published studies have confirmed or characterized these networks.

Halogen Bonding and Other Non-Covalent Interactions

The presence of bromine atoms suggests the possibility of halogen bonding and other non-covalent interactions influencing the crystal packing, but specific details are absent from the scientific literature.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The surface is defined by the points where the contribution of the promolecule and the procrystal to the electron density are equal.

For a hypothetical crystal structure of 4-Amino-2,5-dibromo-3-nitropyridine, a Hirshfeld surface analysis would be instrumental in understanding the packing of the molecules. The surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, providing a visual representation of hydrogen bonds and other close contacts.

Fingerprint Plots:

For 4-Amino-2,5-dibromo-3-nitropyridine, one would anticipate significant contributions from the following interactions, which would be visible on a fingerprint plot:

H···Br/Br···H contacts: Given the presence of bromine atoms and hydrogen atoms on the amino group and the pyridine (B92270) ring.

H···O/O···H contacts: Arising from interactions involving the nitro group and the amino group, likely forming N-H···O hydrogen bonds.

H···N/N···H contacts: Possible interactions between the amino group and the pyridine nitrogen or the nitro group of neighboring molecules.

Br···N/N···Br and Br···Br contacts: Halogen bonding and other dispersion forces involving the bromine and nitrogen atoms.

H···H contacts: Representing the general van der Waals forces.

Without experimental data, a hypothetical breakdown of the contributions of these interactions to the Hirshfeld surface is presented in the table below. This is an illustrative example and does not represent actual experimental findings.

| Intermolecular Contact | Hypothetical Contribution (%) |

| H···Br/Br···H | 25 - 35 |

| H···O/O···H | 20 - 30 |

| H···H | 15 - 25 |

| H···N/N···H | 5 - 10 |

| Br···N/N···Br | 3 - 7 |

| Br···Br | 2 - 5 |

| Other | < 5 |

Powder X-ray Diffraction (PXRD) for Phase Purity and Crystallinity

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a solid material. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to a specific crystalline phase.

For 4-Amino-2,5-dibromo-3-nitropyridine, a PXRD analysis would be essential to:

Confirm Crystallinity: A crystalline sample will produce a diffraction pattern with sharp, well-defined peaks, whereas an amorphous sample will show a broad, featureless halo.

Verify Phase Purity: The experimental PXRD pattern of a synthesized batch of 4-Amino-2,5-dibromo-3-nitropyridine would be compared to the pattern calculated from its single-crystal X-ray diffraction data (if available). The absence of any additional peaks would confirm the phase purity of the bulk sample.

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This technique is crucial for identifying and characterizing different polymorphic forms of 4-Amino-2,5-dibromo-3-nitropyridine that may exist.

A representative, hypothetical PXRD pattern for a crystalline form of 4-Amino-2,5-dibromo-3-nitropyridine would exhibit a series of peaks at specific 2θ angles. The position and relative intensities of these peaks are determined by the crystal lattice parameters (a, b, c, α, β, γ) and the arrangement of atoms within the unit cell. An illustrative table of hypothetical PXRD peak data is provided below.

| 2θ (°) (Hypothetical) | d-spacing (Å) (Hypothetical) | Relative Intensity (%) (Hypothetical) |

| 10.5 | 8.42 | 60 |

| 15.2 | 5.82 | 100 |

| 21.0 | 4.23 | 85 |

| 25.8 | 3.45 | 70 |

| 28.3 | 3.15 | 55 |

| 30.1 | 2.97 | 40 |

Synthetic Applications and Advanced Derivatization of 4 Amino 2,5 Dibromo 3 Nitropyridine

Role as a Versatile Building Block in Complex Heterocyclic Synthesis

The inherent reactivity of 4-amino-2,5-dibromo-3-nitropyridine, stemming from its electron-deficient core and multiple reaction sites, establishes it as a valuable precursor for constructing intricate heterocyclic frameworks. The bromine atoms at the 2 and 5 positions are susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amino group, opening pathways for further functionalization and cyclization reactions. The amino group at the 4-position can also be diazotized or participate in condensation reactions.

Preparation of Novel Poly-Substituted Pyridine (B92270) Derivatives

The dibromo substitution pattern on 4-amino-2,5-dibromo-3-nitropyridine provides a platform for the sequential or simultaneous introduction of various functional groups, leading to the synthesis of novel poly-substituted pyridine derivatives. The differential reactivity of the bromine atoms can be exploited to achieve regioselective substitutions. For instance, the bromine at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position.

Metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at the bromine-substituted positions. These reactions enable the introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, and alkynyl groups, thereby generating a library of structurally diverse pyridine derivatives. The selective functionalization of 5,5'-dibromo-2,2'-bipyridine (B102527) through consecutive Stille couplings illustrates the potential for stepwise elaboration of such dihalo-substituted systems. nih.gov

Annulation Reactions to Form Fused Ring Systems

The strategic arrangement of functional groups in 4-amino-2,5-dibromo-3-nitropyridine and its derivatives facilitates annulation reactions, leading to the formation of fused heterocyclic systems. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization with a suitably positioned substituent, can yield bicyclic systems.

The synthesis of imidazo[1,2-a]pyridines from nitropyridine-substituted isoxazolones demonstrates a relevant transformation pathway. nih.gov Although the starting material is different, the principle of using a substituted aminopyridine to construct a fused imidazole (B134444) ring is applicable. Similarly, the reaction of diaminopyridines with various reagents to form imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines highlights the utility of amino-substituted pyridines in building fused heterocyclic scaffolds. nih.gov Chromenopyridine scaffolds, another class of fused heterocycles, can be synthesized from various starting materials, showcasing the diversity of annulation strategies in heterocyclic chemistry. nih.gov

Precursor in the Development of Functional Materials

The highly functionalized nature of 4-amino-2,5-dibromo-3-nitropyridine makes it an attractive starting material for the synthesis of organic functional materials. The ability to introduce various substituents through the bromo groups allows for the fine-tuning of electronic and photophysical properties.

Integration into Polymers and Coatings with Specific Properties

The reactive sites on 4-amino-2,5-dibromo-3-nitropyridine and its derivatives allow for their incorporation into polymeric structures. For instance, the amino group can be used as a monomer in polymerization reactions, or the bromo groups can serve as handles for post-polymerization modification. This integration can impart specific properties to the resulting polymers and coatings, such as thermal stability, conductivity, or photoresponsiveness. The development of functional materials from substituted bipyridines, which are used in photovoltaics and organic light-emitting diodes, provides a parallel for how highly functionalized pyridines can be utilized. nih.gov

Application in the Synthesis of Advanced Dyes and Pigments

The extended π-systems that can be constructed from 4-amino-2,5-dibromo-3-nitropyridine through cross-coupling reactions make it a promising precursor for advanced dyes and pigments. By introducing various electron-donating and electron-withdrawing groups, the absorption and emission properties of the resulting molecules can be tailored across the visible spectrum. The study of 4,7-dibromo- nih.govsynchem.deorgsyn.orgthiadiazolo[3,4-c]pyridine derivatives as a basis for fluorescent species highlights how halogenated heterocycles can be functionalized to create materials with interesting optical properties. researchgate.net

Intermediate for the Synthesis of Bioactive Molecular Scaffolds

The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov The functional group handles on 4-amino-2,5-dibromo-3-nitropyridine provide a versatile platform for the synthesis of novel molecular scaffolds with potential biological activity.

The ability to introduce diverse substituents allows for the exploration of structure-activity relationships and the optimization of lead compounds. The synthesis of various substituted pyridines and fused heterocyclic systems, such as imidazopyridines and chromenopyridines, which are known to exhibit a broad range of biological activities, underscores the potential of this starting material. nih.govnih.gov For example, the synthesis of imidazo[4,5-c] and [4,5-b]pyridine derivatives has led to compounds with promising antimicrobial activities. nih.gov The derivatization of similar halogenated pyridines has also been explored for the development of biologically interesting molecules. researchgate.net

Conclusion and Future Research Directions

Synthesis and Functionalization Advancements

The future development of chemistry involving 4-Amino-2,5-dibromo-3-nitropyridine hinges on the advancement of more efficient and selective synthetic and functionalization methodologies. Current approaches to polysubstituted nitropyridines often rely on classical nitration and halogenation reactions, which can sometimes lack regioselectivity and require harsh conditions.

Future synthetic strategies could evolve in several key directions:

Late-Stage Functionalization: Developing C-H activation or functionalization techniques would be a significant leap forward. These methods could allow for the direct introduction of substituents onto the pyridine (B92270) ring, bypassing multi-step sequences.

Modern Coupling Reactions: The bromine atoms at the C2 and C5 positions are prime handles for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future research should focus on optimizing these reactions to build molecular complexity, attaching diverse aryl, alkyl, or other functional groups.

Vicarious Nucleophilic Substitution (VNS): The electron-deficient nature of the nitro-activated ring makes it an ideal candidate for VNS reactions. This could enable the introduction of carbanions or other nucleophiles at positions ortho or para to the nitro group, offering pathways to further substituted derivatives. ntnu.no

Green Chemistry Approaches: The use of nanocatalysts and multicomponent reactions (MCRs) for synthesizing related polysubstituted pyridines has gained traction. nih.gov Applying these principles could lead to more sustainable and atom-economical routes to 4-Amino-2,5-dibromo-3-nitropyridine and its derivatives.

Integration of Theoretical and Experimental Methodologies

A synergistic approach combining computational chemistry with experimental validation will be crucial for unlocking the full potential of 4-Amino-2,5-dibromo-3-nitropyridine. Theoretical studies, particularly using Density Functional Theory (DFT), can provide profound insights into the molecule's behavior.

For the related compound 4-Amino-3-nitropyridine, DFT calculations have been successfully used to analyze its structural, spectroscopic (FT-IR, FT-Raman), and electronic properties. researchgate.net These studies calculate HOMO-LUMO energy gaps, which indicate charge transfer within the molecule, and predict NMR chemical shifts. researchgate.net

Future research should extend these integrated methodologies to 4-Amino-2,5-dibromo-3-nitropyridine to:

Predict Reactivity: Model reaction pathways to predict the most likely sites for nucleophilic or electrophilic attack, guiding experimental design for functionalization.

Elucidate Spectroscopic Data: Accurately assign vibrational modes and NMR signals, confirming the structure of newly synthesized derivatives.

Understand Structure-Property Relationships: Computationally screen virtual libraries of derivatives to identify candidates with desired electronic or photophysical properties before committing to lab synthesis. For instance, theoretical studies on other nitropyridines have helped to understand their potential as fluorescent molecules. nih.gov

The following table summarizes key computational insights that can be derived and correlated with experimental data:

| Computational Prediction (DFT) | Experimental Correlation | Future Research Goal |

| Optimized Molecular Geometry | X-ray Crystallography | Determine the precise 3D structure and packing of derivatives. |

| Vibrational Frequencies | FT-IR & FT-Raman Spectroscopy | Confirm functional group transformations and structural integrity. |

| HOMO-LUMO Energy Gap | UV-Vis Spectroscopy | Predict and validate electronic transitions and potential colorimetric properties. |

| NMR Chemical Shifts | ¹H and ¹³C NMR Spectroscopy | Aid in the structural elucidation of complex reaction products. |

| Reaction Energy Profiles | Reaction Yields and Kinetics | Guide the selection of optimal reaction conditions and catalysts. |

Emerging Applications in Advanced Materials Science

While currently utilized as a synthetic intermediate, the inherent properties of the 4-Amino-2,5-dibromo-3-nitropyridine scaffold suggest its potential as a precursor for advanced materials. The combination of donor (amino) and acceptor (nitro) groups on an aromatic ring is a classic design principle for creating materials with interesting optical and electronic properties.

Future research should explore its utility in:

Nonlinear Optical (NLO) Materials: The push-pull electronic nature of the molecule is a key feature of many chromophores used in NLO applications. Derivatives could be designed to maximize the hyperpolarizability.

Organic Dyes and Pigments: Functionalization of the pyridine core could lead to novel dyes with high stability and specific absorption characteristics. The selective substitution of the nitro group in related nitropyridines has been shown to produce compounds with large Stokes shifts, a desirable property for fluorescent probes. nih.gov

Precursors for Bioactive Molecules: Polysubstituted nitropyridines are valuable intermediates in the synthesis of pharmaceuticals. nih.gov The functional groups on 4-Amino-2,5-dibromo-3-nitropyridine offer multiple points for modification to create libraries of compounds for biological screening. For example, related nitropyridines are precursors to potent kinase inhibitors. nih.gov

Prospects for the Rational Design of Novel Pyridine-Based Compounds

The true value of studying 4-Amino-2,5-dibromo-3-nitropyridine lies in the principles it can teach us for the rational design of new functional molecules. By systematically modifying this scaffold and correlating the structural changes with resulting properties, a predictive understanding can be built.

The prospects for rational design are promising and could focus on:

Tuning Electronic Properties: Systematically replacing the bromine atoms or modifying the amino group to fine-tune the HOMO-LUMO gap, thereby controlling the color and electronic behavior of resulting materials.

Building Supramolecular Architectures: The potential for hydrogen bonding (from the amino group) and halogen bonding (from the bromine atoms) makes this molecule an interesting candidate for crystal engineering and the design of self-assembling systems.

Developing Novel Ligands: The nitrogen atom of the pyridine ring can act as a coordination site for metal ions. Derivatives of 4-Amino-2,5-dibromo-3-nitropyridine could be developed as ligands for catalysis or as sensors.

By pursuing these avenues of research, the scientific community can elevate 4-Amino-2,5-dibromo-3-nitropyridine from a simple chemical intermediate to a cornerstone for developing the next generation of advanced materials and complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Amino-2,5-dibromo-3-nitropyridine?

- Methodological Answer:

- Hazard Identification : The compound is corrosive to metals (Category 1), causes severe skin burns (Category 1A/B/C), and is harmful if swallowed (Category 4) . Environmental risks include long-term aquatic toxicity (Category 3).

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, safety goggles, and use fume hoods to prevent inhalation exposure. Respiratory protection (e.g., N95 masks) is advised for aerosolized particles .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand), avoid water to prevent environmental contamination, and dispose of waste via authorized hazardous chemical handlers .

Q. What is a validated synthetic route for 4-Amino-2,5-dibromo-3-nitropyridine?

- Methodological Answer :

- Synthesis Protocol :

Bromination of a pyridine precursor (e.g., 3-nitropyridine) using bromine (Br₂) in fuming sulfuric acid (H₂SO₄) under reflux (0–5°C, 2–4 hours).

Quench the reaction with ice, adjust pH to ~12 with 10N NaOH, and extract with dichloromethane (CH₂Cl₂).

Dry over Na₂SO₄, concentrate under vacuum, and recrystallize from ethanol for purification.

- Yield Optimization : Typical yields range from 50–60%; side reactions (e.g., over-bromination) are minimized by controlling stoichiometry (1:1 molar ratio of Br₂ to precursor) and reaction time .

Q. Which spectroscopic methods confirm the structure of 4-Amino-2,5-dibromo-3-nitropyridine?

- Methodological Answer :

- IR Spectroscopy : Key peaks include N-H stretches (~3320 cm⁻¹ for amine), C-Br (~600 cm⁻¹), and nitro (NO₂) asymmetric stretches (~1530 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), with amine protons as broad singlets (~5.8 ppm).

- ¹³C NMR : Pyridine carbons resonate at δ 110–150 ppm; Br and NO₂ groups deshield adjacent carbons .

- Mass Spectrometry : Molecular ion [M⁺] at m/z = 310 (calculated for C₅H₃Br₂N₃O₂), with fragments at m/z = 232 (loss of Br) and 183 (loss of NO₂) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be applied to functionalize 4-Amino-2,5-dibromo-3-nitropyridine?

- Methodological Answer :

- Reaction Design : Use Pd(PPh₃)₄ catalyst with arylboronic acids (1.2 equivalents) in THF/water (3:1) at 80°C. The bromine substituents at positions 2 and 5 are reactive sites for coupling.

- Byproduct Mitigation : Symmetrical biaryls may form due to homo-coupling; adding degassed solvents and maintaining inert conditions (N₂/Ar) reduces oxidation side reactions.

- Mechanistic Insight : Palladium hydride intermediates reduce azido groups (if present) to amines, as observed in analogous quinoline systems .

Q. What computational strategies predict the vibrational and electronic properties of 4-Amino-2,5-dibromo-3-nitropyridine?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis set to optimize geometry and simulate IR spectra. Compare computed vibrational modes (e.g., C-Br stretches at 610–630 cm⁻¹) with experimental data to validate accuracy .

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., nitro group) for nucleophilic attack predictions. HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity .

Q. How does 4-Amino-2,5-dibromo-3-nitropyridine interact with biological targets (e.g., IL-8 receptors)?

- Methodological Answer :

- Molecular Docking : Dock the compound into IL-8 receptor (PDB: 1IL8) using AutoDock Vina. The amino group forms hydrogen bonds with Glu50 and Asp49, while bromine atoms enhance hydrophobic interactions with Leu25 and Val27 .

- Pharmacophore Modeling : The nitro group acts as a hydrogen bond acceptor, and bromine substituents increase steric complementarity to the receptor’s active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.